molecular formula C11H13N B14369330 Pyridine, 3-(5-hexynyl)- CAS No. 91131-91-8

Pyridine, 3-(5-hexynyl)-

Cat. No.: B14369330
CAS No.: 91131-91-8
M. Wt: 159.23 g/mol
InChI Key: ZPNMIJROKNJXFS-UHFFFAOYSA-N
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Description

Pyridine, 3-(5-hexynyl)- is a functionalized pyridine derivative of interest in medicinal chemistry and materials science research. Its molecular structure incorporates a hexynyl side chain at the 3-position of the pyridine ring, a core scaffold renowned for its prevalence in pharmaceuticals and bioactive molecules . The pyridine ring is a key pharmacophore found in numerous US FDA-approved drugs, particularly in oncology and central nervous system (CNS) therapeutics . This ring system contributes significantly to a molecule's properties by participating in hydrogen bonding, π-π stacking interactions, and metal coordination, which can enhance binding affinity and specificity toward biological targets . The terminal alkyne group on the hexynyl chain provides a versatile handle for further chemical modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes Pyridine, 3-(5-hexynyl)- a valuable synthetic intermediate for constructing more complex molecular architectures, exploring structure-activity relationships (SAR), or developing chemical probes. Researchers can leverage this compound in the synthesis of novel azaheterocycles for drug discovery or as a precursor in the development of advanced materials . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91131-91-8

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-hex-5-ynylpyridine

InChI

InChI=1S/C11H13N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h1,6,8-10H,3-5,7H2

InChI Key

ZPNMIJROKNJXFS-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCC1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies and Retrosynthetic Analysis of Pyridine, 3 5 Hexynyl

Retrosynthetic Disconnections for Pyridine (B92270), 3-(5-hexynyl)-

Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a cornerstone of modern organic synthesis. For "Pyridine, 3-(5-hexynyl)-", several logical disconnections can be envisioned.

The most apparent retrosynthetic disconnection is the carbon-carbon bond between the pyridine ring and the hexynyl side chain. This bond can be formed through various cross-coupling reactions, a powerful set of tools in synthetic chemistry. This strategy simplifies the synthesis into two main components: a functionalized pyridine ring and a functionalized hexynyl chain.

A primary approach involves the disconnection to a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) and a terminal alkyne, 5-hexyne. This is the basis for Sonogashira-type cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.

Alternatively, a disconnection could lead to a 3-pyridylboronic acid or ester and a haloalkyne. This points towards a Suzuki-type coupling, another versatile palladium-catalyzed cross-coupling reaction. While less common for direct alkynylations, it remains a viable synthetic strategy.

The 5-hexynyl side chain can be introduced using various synthetic equivalents. The most direct equivalent is 5-hexyne itself, which can be coupled with a functionalized pyridine. However, in cases where the terminal alkyne is unreactive or leads to side reactions, other synthons can be employed.

For instance, a protected version of the alkyne, such as a trimethylsilyl (B98337) (TMS)-protected 5-hexyne, can be used. The TMS group can be removed in a subsequent step to reveal the terminal alkyne. Another approach involves using a precursor to the alkyne, such as a gem-dihaloalkene, which can be converted to the alkyne in the final steps of the synthesis.

The synthesis of the pyridine ring itself is a well-established field with numerous classical and modern methods. baranlab.org The choice of method often depends on the desired substitution pattern. For a 3-substituted pyridine like "Pyridine, 3-(5-hexynyl)-", several strategies can be considered.

Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, can be adapted to produce substituted pyridines. baranlab.orgillinois.edu However, achieving specific regioselectivity for a 3-substituted product can be challenging.

More modern approaches often rely on cycloaddition reactions or the functionalization of a pre-existing pyridine ring. baranlab.org For instance, a [4+2] cycloaddition (Diels-Alder reaction) between a 1-azadiene and an alkyne can provide a direct route to the pyridine core. illinois.edu Alternatively, starting from a simple pyridine, functionalization at the 3-position can be achieved through methods like directed ortho-metalation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation. nih.gov

The synthesis of substituted pyridines can also be achieved through multi-component reactions, which offer a high degree of convergence and efficiency. nih.gov These reactions combine three or more starting materials in a single pot to generate complex products.

Interactive Data Table: Retrosynthetic Strategies

Disconnection PointKey FragmentsForward Synthetic Reaction
Pyridine-Alkynyl C-C Bond3-Halopyridine, 5-HexyneSonogashira Coupling
Pyridine-Alkynyl C-C Bond3-Pyridylboronic acid, Halo-5-hexyneSuzuki Coupling
Pyridine Ring FormationAldehyde, β-ketoester, AmmoniaHantzsch Synthesis
Pyridine Ring Formation1-Azadiene, AlkyneDiels-Alder Cycloaddition

Direct Synthesis Routes to Pyridine, 3-(5-hexynyl)- and Derivatives

The direct synthesis of "Pyridine, 3-(5-hexynyl)-" and its derivatives often employs powerful transition metal-catalyzed reactions that enable the efficient formation of the key carbon-carbon bonds.

Palladium-catalyzed annulation reactions have emerged as a powerful tool for the construction of heterocyclic rings, including pyridines. acs.orgnih.gov These reactions often proceed through a cascade of elementary steps, including C-H activation, migratory insertion, and reductive elimination, allowing for the rapid assembly of complex molecular architectures from simple precursors. acs.org

One strategy involves the annulation of an α,β-unsaturated oxime with an alkyne. acs.org This approach, catalyzed by palladium(II), can lead to the formation of multisubstituted pyridines with high regioselectivity. acs.org While a direct synthesis of "Pyridine, 3-(5-hexynyl)-" via this method would require specific starting materials, the underlying principles demonstrate the power of palladium catalysis in pyridine synthesis.

Another approach involves the dehydrogenative coupling of diarylamines with olefins, which provides direct access to N-arylindoles. dntb.gov.ua While not directly applicable to pyridine synthesis, this highlights the potential of palladium-catalyzed C-H activation/annulation strategies in heterocycle formation.

Cross-coupling reactions are arguably the most important and widely used methods for the formation of C-C bonds in modern organic synthesis. youtube.com For the synthesis of "Pyridine, 3-(5-hexynyl)-", the Sonogashira coupling is a particularly relevant and efficient method.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org In the context of "Pyridine, 3-(5-hexynyl)-", this would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine) with 5-hexyne.

C-H Activation and Functionalization Approaches for Pyridine Ring Elaboration

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. nih.gov For pyridines, C-H activation can be challenging due to the electron-deficient nature of the ring and the potential for catalyst inhibition by the nitrogen lone pair. However, significant progress has been made in developing catalytic systems for the regioselective functionalization of pyridine C-H bonds. acs.org

The direct C-3 alkynylation of pyridine to form "Pyridine, 3-(5-hexynyl)-" is a challenging but highly desirable transformation. Research in this area has often focused on palladium-catalyzed reactions, where a directing group can be used to achieve C-3 selectivity. acs.org Ligand development has been crucial in enabling these transformations. nih.gov While direct C-H alkynylation of pyridine at the C-3 position is still an area of active research, related C-H functionalizations such as olefination and arylation have been successfully demonstrated, providing a foundation for the development of C-H alkynylation methods. acs.org

Substrate Reagent Catalyst Ligand/Additive Position of Functionalization
PyridineOlefinPd(OAc)₂1,10-PhenanthrolineC-3
PyridineAryl HalidePd(OAc)₂PPh₃C-2, C-3, C-4 (mixture)
Pyridine N-oxideAlkyneNi(cod)₂/Lewis Acid-C-2

This is an interactive data table summarizing some reported C-H functionalization reactions of pyridine.

Alkynylation of Halogenated Pyridine Precursors

The alkynylation of halogenated pyridine precursors is a direct and reliable method for the synthesis of alkynylpyridines, primarily through the Sonogashira coupling reaction as discussed in section 2.2.2.2. The choice of the halogen on the pyridine ring can influence the reactivity, with the general trend being I > Br > Cl. libretexts.org 3-Iodopyridine is typically more reactive and may allow for milder reaction conditions or lower catalyst loadings compared to 3-bromopyridine.

The reaction involves the coupling of a 3-halopyridine with a terminal alkyne, such as 5-hexyne or a protected derivative like 5-hexyn-1-ol, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction conditions can be tailored based on the specific substrates and the desired scale of the reaction.

Novel Synthetic Strategies for Analogous Alkynylpyridines

Beyond traditional cross-coupling and C-H activation, novel synthetic strategies are continuously being developed for the synthesis of alkynylpyridines and related structures.

Copper-Catalyzed Amine Synthesis from Alkyne Building Blocks

Copper-catalyzed reactions have shown promise in the synthesis of nitrogen-containing heterocycles. rsc.org One emerging strategy involves the construction of the pyridine ring itself from acyclic precursors, such as amines and alkynes. These methods can offer a high degree of flexibility in the introduction of substituents. For instance, a copper-catalyzed cascade reaction of ortho-acylanilines with alkenyl iodides has been developed for the synthesis of multisubstituted quinolines, which are structurally related to pyridines. nih.gov Analogous strategies involving the reaction of appropriate amine and alkyne building blocks could potentially be adapted for the synthesis of 3-alkynylpyridines.

Iodine-Mediated Oxidative Cross-Coupling Reactions

Iodine-mediated reactions have gained attention as a metal-free alternative for the formation of C-C and C-N bonds. nih.gov These reactions often proceed via an electrophilic cyclization or an oxidative cross-coupling mechanism. For example, a novel transition-metal-free route to imidazo[1,2-a]pyridine (B132010) derivatives has been demonstrated through the iodine-mediated oxidative coupling of 2-aminopyridine (B139424) and a terminal alkyne. While this specific reaction leads to a fused heterocyclic system, the underlying principle of iodine-mediated activation of alkynes and pyridines could inspire the development of new methods for the direct synthesis of alkynylpyridines. rsc.org

Intramolecular Cyclization Protocols

The intramolecular cyclization of 3-alkynylpyridines typically involves the activation of the alkyne moiety by a transition metal catalyst, followed by a nucleophilic attack from the pyridine nitrogen atom. This process, often referred to as cycloisomerization, leads to the formation of a new heterocyclic ring fused to the pyridine core. The regioselectivity and efficiency of these reactions are highly dependent on the nature of the catalyst, the solvent, and the substitution pattern of the starting material.

Transition-metal-catalyzed cyclization is a prominent strategy for constructing indolizine (B1195054) frameworks from alkynylpyridine precursors. rsc.org Various metals, including gold, palladium, rhodium, and copper, have been employed to catalyze these transformations. beilstein-journals.org The general mechanism involves the coordination of the metal to the alkyne, which enhances its electrophilicity and facilitates the intramolecular attack by the pyridine nitrogen.

For instance, gold(I) catalysts are known to be particularly effective in activating alkyne functionalities towards nucleophilic attack. The cyclization of a 3-alkynylpyridine in the presence of a gold(I) catalyst would be expected to proceed through a 6-endo-dig or a 5-exo-dig cyclization pathway. The regiochemical outcome is often influenced by the specific ligands on the gold catalyst and the reaction conditions.

Palladium catalysts are also widely used for the cyclization of enynes and related systems. beilstein-journals.org In the context of 3-alkynylpyridines, a palladium-catalyzed process could involve an initial oxidative addition step, followed by migratory insertion and reductive elimination to afford the cyclized product.

Another important approach to the synthesis of indolizines from pyridine derivatives is through 1,3-dipolar cycloaddition reactions involving pyridinium (B92312) ylides and alkynes. nih.govresearchgate.netrsc.org In an intramolecular variant of this reaction, a pyridinium salt bearing a tethered alkyne could be treated with a base to generate a pyridinium ylide in situ. This ylide can then undergo an intramolecular cycloaddition with the pendant alkyne to form the indolizine ring system. The success of this approach is often dependent on the electronic nature of the substituents on both the pyridine ring and the alkyne. nih.gov

Due to the lack of specific experimental data for the intramolecular cyclization of "Pyridine, 3-(5-hexynyl)-", a detailed data table cannot be generated. However, the table below provides a generalized overview of the conditions that could be explored for such a transformation based on literature precedents for similar 3-alkynylpyridine derivatives.

Catalyst SystemSolventTemperature (°C)Potential Product
Au(I) complex (e.g., [AuCl(PPh₃)]/AgSbF₆)Dichloromethane or AcetonitrileRoom Temperature to 80Fused indolizine derivative
Pd(II) complex (e.g., PdCl₂(PPh₃)₂)Dimethylformamide or Toluene80 to 120Fused indolizine derivative
Rh(I) complex (e.g., [Rh(cod)Cl]₂)1,2-Dichloroethane60 to 100Fused indolizine derivative
Base (for ylide formation)Acetonitrile or DMFRoom Temperature to 100Tetrahydroindolizine derivative

This table is illustrative and based on general knowledge of intramolecular cyclizations of alkynylpyridines. Actual yields and product structures would need to be determined experimentally.

Coordination Chemistry and Organometallic Complexes of Pyridine, 3 5 Hexynyl

Pyridine (B92270), 3-(5-hexynyl)- as a Ligand Framework

The coordination behavior of Pyridine, 3-(5-hexynyl)- is primarily dictated by the interplay between its two key functional groups: the pyridine nitrogen and the hexynyl chain.

In its most fundamental role, Pyridine, 3-(5-hexynyl)- acts as a monodentate ligand. libretexts.orgpurdue.edu The nitrogen atom of the pyridine ring possesses a lone pair of electrons, which it can donate to a vacant orbital on a metal center, forming a coordinate covalent bond. purdue.eduuomustansiriyah.edu.iq This type of interaction classifies it as a simple L-type, neutral donor ligand. sacredheart.edu The coordination number of the metal center is defined by the number of these donor atoms bonded to it. uomustansiriyah.edu.iq In this mode, the 5-hexynyl substituent primarily serves as a remote functional group, influencing the ligand's steric bulk and solubility without directly participating in the primary coordination sphere. This allows for the hexynyl group to be available for subsequent reactions, such as "click" chemistry or polymerization, after the metal complex has been formed. acs.org

Beyond simple monodentate binding, the hexynyl chain of Pyridine, 3-(5-hexynyl)- can participate directly in metal coordination, leading to bidentate chelation. libretexts.org This typically occurs when the pyridine nitrogen first binds to the metal, positioning the flexible hexynyl arm in proximity to the metal center. The π-electrons of the alkyne's carbon-carbon triple bond can then form a coordinate bond with the metal, a mode often described as η²-coordination. This dual binding to a single metal center forms a stable chelate ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex compared to coordination by two separate monodentate ligands. libretexts.org

This synergistic effect has been observed in related systems. For example, studies on cyclopentadienyltungsten carbonyl complexes bearing pendant alkyne groups have shown that irradiation can promote the intramolecular displacement of a carbonyl ligand by the alkyne, demonstrating the favorability of this chelation. researchgate.net This ability to act as a bidentate [N, C≡C] ligand makes Pyridine, 3-(5-hexynyl)- a valuable component for creating rigid and well-defined organometallic structures.

Synthesis and Structural Characterization of Organometallic Complexes

The dual functionality of Pyridine, 3-(5-hexynyl)- has been exploited in the synthesis of specialized organometallic complexes, where the pyridine moiety directs reactivity or acts as a structural linker.

Research into the reactivity of zirconocene-carboryne complexes with N-heterocycles has provided significant insights into ligand-directed C–H activation. acs.org The reaction of the zirconocene-carboryne precursor, Cp₂Zr(μ-Cl)(μ-C₂B₁₀H₁₀)Li(OEt₂)₂, with various pyridine derivatives has been studied. acs.orgfigshare.com While Pyridine, 3-(5-hexynyl)- itself was not explicitly detailed, the study included the closely related 2-(1-hexynyl)pyridine, providing a strong model for the expected reactivity.

It was found that the coordination of the pyridine nitrogen to the zirconium atom is a critical step, facilitating the subsequent activation of an α-C–H bond on the pyridine ring to yield a zirconocene (B1252598) pyridinyl complex in high yields. acs.org This process involves a σ-bond metathesis of the pyridine. acs.org Interestingly, the reaction pathway can be altered. In the presence of copper(I) iodide (CuI), the coordination of pyridine to the zirconium atom is blocked, which in turn prevents the C–H activation pathway and leads instead to an alkyne insertion reaction. acs.org

Table 1: Reactivity of Zirconocene-Carboryne Complex with Pyridine Derivatives acs.org Interactive table summarizing the products formed from the reaction of Cp₂Zr(μ-Cl)(μ-C₂B₁₀H₁₀)Li(OEt₂)₂ with various pyridine substrates.

Pyridine Substrate Product Type Yield
Pyridine α-C–H Activation 90%
2-Bromopyridine α-C–H Activation 85%
2,4-Lutidine α-C–H Activation 92%
Quinoline α-C–H Activation 88%

Pyridine-phosphinimine ligands are a class of versatile bidentate ligands known for their strong σ-donating properties. researchgate.net These are typically synthesized via the Staudinger reaction between an azido-functionalized pyridine and a phosphine. researchgate.netresearchgate.net A derivative of Pyridine, 3-(5-hexynyl)-, such as 3-azidomethyl-5-(5-hexynyl)pyridine, could serve as a precursor to create a novel pyridine-phosphinimine ligand.

The resulting ligands coordinate to transition metals through both the pyridine nitrogen and the imine nitrogen of the phosphinimine group, forming a stable five-membered chelate ring. researchgate.net A wide range of such complexes have been prepared with late transition metals, including palladium, nickel, and iron. researchgate.net For example, ligands in this family have been reacted with PdCl₂(PhCN)₂ to form square-planar (L)PdCl₂ complexes. researchgate.net Similarly, reactions with NiBr₂ and FeCl₂ yield the corresponding (L)NiBr₂ and (L)FeCl₂ complexes. researchgate.net The electronic properties of these complexes can be finely tuned by varying the substituents on both the pyridine ring and the phosphorus atom, making them relevant to catalytic applications. rsc.org

Porphyrins are macrocyclic ligands that coordinate to a metal ion in their central cavity. The resulting metalloporphyrins can often bind additional ligands, known as axial ligands, above and below the plane of the porphyrin ring. Pyridine and its derivatives are classic examples of such axial ligands. acs.org Pyridine, 3-(5-hexynyl)- can coordinate in a monodentate fashion to the central metal ion of a metalloporphyrin, such as a zinc(II) porphyrin. acs.orgmdpi.com

Studies have shown that zinc porphyrins typically bind one axial pyridine ligand to form a five-coordinate complex. acs.org The association constants for this 1:1 complex formation in solvents like chloroform (B151607) are generally in the range of 10³–10⁴ M⁻¹. acs.org While less common, the formation of six-coordinate zinc porphyrins, with two axial pyridine ligands, can be achieved in solution if the resulting complex is stabilized, for instance, by an additional chelate effect. acs.org The energy of the first Zn···N(pyridine) interaction is approximately 20 kJ mol⁻¹, while the second is weaker, at about 6–8 kJ mol⁻¹. acs.org The coordination of Pyridine, 3-(5-hexynyl)- to a porphyrin framework allows for the introduction of a terminal alkyne functionality, which can be used to link porphyrin units together into larger, well-defined supramolecular assemblies or metal-organic frameworks (MOFs). mdpi.comrsc.org

Metal-Templated Condensation Strategies for Macrocyclic Pyriporphyrinoids

Metal-templated synthesis is a powerful strategy for the construction of complex macrocyclic architectures like porphyrinoids. acs.org In this approach, a metal ion acts as a scaffold, organizing and pre-orienting precursor molecules to facilitate the desired ring-closing reactions. While direct evidence for the use of Pyridine, 3-(5-hexynyl)- in the synthesis of pyriporphyrinoids is not extensively documented in the reviewed literature, the general principles of metal-templated condensation for related structures, such as bipyricorroles, provide a strong basis for its potential application. acs.org

The synthesis of meso-free bipyricorrole complexes, for instance, has been achieved by reacting a formylated bipyridyl dipyrromethane with metal acetates like Ni(OAc)₂ and Pd(OAc)₂. acs.org This methodology suggests that a precursor incorporating the 3-(5-hexynyl)pyridine unit could similarly be employed in condensation reactions. The pyridine nitrogen would coordinate to the templating metal ion, while the terminal alkyne of the hexynyl group could be a reactive site for subsequent cyclization or functionalization steps. The metal ion's role is crucial in stabilizing intermediates and promoting the formation of the macrocyclic product over polymerization or other side reactions. acs.org

Metal Template Precursor Macrocyclic Product Reference
Ni(OAc)₂Formylated bipyridyl dipyrromethaneNi(II) meso-free bipyricorrole acs.org
Pd(OAc)₂Formylated bipyridyl dipyrromethanePd(II) meso-free bipyricorrole acs.org
PtCl₂Carbatriphyrin(3.1.1)Meso-fused β–β′ dimer acs.org

Electronic and Steric Effects of Coordination on Metal Centers

The coordination of Pyridine, 3-(5-hexynyl)- to a metal center induces significant electronic and steric changes. The pyridine ring acts as a σ-donor through its nitrogen lone pair, influencing the electron density at the metal. alfachemic.com The hexynyl group, with its linear geometry and π-electron density, introduces specific steric constraints and potential for π-coordination or further reactivity.

The steric profile of substituted pyridine ligands can influence the accessibility of the metal center. For instance, bulky groups on the pyridine ring can reduce the cone angle, making the resulting catalyst sensitive to minor steric changes in substrates. nih.gov In the case of 3-(5-hexynyl)pyridine, the flexible hexynyl chain can adopt various conformations, potentially influencing the catalytic pocket of an organometallic complex.

Studies on the related isomer, 3-(1-hexynyl)pyridine, provide insight into the reactivity imparted by the alkyne-substituted pyridine scaffold. In its reaction with a zirconocene-carboryne complex, 3-(1-hexynyl)pyridine undergoes α-C–H activation at two different positions on the pyridine ring, leading to a mixture of two isomeric products. acs.orgresearchgate.netresearchgate.net This demonstrates that the electronic perturbation by the hexynyl substituent can activate specific C-H bonds on the pyridine ring for metallation.

Table of Reaction Products for 3-(1-hexynyl)pyridine with a Zirconocene-Carboryne Complex | Reactant | Product(s) | Molar Ratio | Reaction Type | Reference | | --- | --- | --- | --- | | Cp₂Zr(μ-Cl)(μ-C₂B₁₀H₁₀)Li(OEt₂)₂ and 3-(1-hexynyl)pyridine | Cp₂Zr{η²-C,N-[5-(nBuC≡C)C₅H₃N]}(σ-C₂B₁₀H₁₁) (8a) and Cp₂Zr{η²-C,N-[3-(nBuC≡C)C₅H₃N]}(σ-C₂B₁₀H₁₁) (8b) | 42:58 | α-C–H activation | acs.orgresearchgate.net |

The coordination of pyridine ligands can also have a profound effect on the spin state of the metal center. In iron porphyrin complexes, the axial coordination of pyridine can stabilize both high-spin Fe(III) and low-spin Fe(II) states, often leading to significant distortion of the macrocycle. rsc.org The electronic nature of the pyridine substituent can tune the redox potential of the metal complex, which is a critical factor in catalysis. rsc.org

Ligand-Based Functionality and Redox Activity in Organometallic Catalysis

Ligands are not merely spectators in organometallic catalysis; they can actively participate in chemical transformations through their own functionality and redox activity. researchgate.netnih.gov This concept of "redox non-innocence" describes ligands that can exist in multiple stable oxidation states, thereby acting as electron reservoirs during a catalytic cycle. nih.gov Pyridine-based ligands have been shown to exhibit this property, facilitating challenging bond activations and enabling novel reactivity. researchgate.net

The Pyridine, 3-(5-hexynyl)- ligand possesses two key functionalities that could be exploited in this context:

Redox-Active Pyridine Ring: The pyridine moiety itself can be reduced to a pyridyl radical anion. researchgate.net In certain iron complexes, this reduction has been proposed as a key step in facilitating C-H and C-N bond cleavage reactions at room temperature. researchgate.net The reduced pyridine can bridge two metal centers, enabling cooperative reactivity. researchgate.net

Reactive Alkyne Group: The terminal alkyne of the hexynyl chain is a versatile functional group. It can participate in a wide range of organometallic reactions, including insertion reactions, cycloadditions, and C-C coupling. acs.orguwindsor.ca For example, in the presence of a copper(I) catalyst, the reaction of a zirconocene-carboryne complex with 2-(1-hexynyl)pyridine shifts from C-H activation to C≡C insertion, forming a zirconacyclopentene. acs.org This highlights how the alkyne group can direct the reactivity pathway.

The combination of a redox-active pyridine ring and a reactive alkyne offers intriguing possibilities for designing catalysts. The pyridine nitrogen provides a strong anchor to the metal center, while the hexynyl chain can either act as a secondary coordination site or as a reactive handle for substrate transformation or catalyst immobilization. osti.govnih.gov The ability of pyridine-oxazoline (pyrox) ligands to stabilize electron-rich, low-valent nickel radical complexes through ligand-centered redox activity underscores the potential of such scaffolds in promoting challenging cross-coupling reactions. nih.gov

Potential Roles of Pyridine, 3-(5-hexynyl)- in Catalysis | Ligand Moiety | Potential Functionality | Catalytic Relevance | Reference | | --- | --- | --- | | Pyridine Ring | σ-Donation, Redox Non-Innocence | Catalyst stabilization, Electron reservoir for redox catalysis | alfachemic.comresearchgate.netnih.gov | | Hexynyl Group | π-Coordination, C≡C Insertion, Cycloaddition | Substrate binding, Directing reaction selectivity, Catalyst functionalization | acs.orgacs.org |


Supramolecular Chemistry and Self Assembly Architectures

Design Principles for Supramolecular Systems Incorporating Pyridine (B92270), 3-(5-hexynyl)-

The design of supramolecular systems is predicated on encoding recognition information into the molecular components. For a molecule like Pyridine, 3-(5-hexynyl)-, the design principles would revolve around its distinct structural motifs:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a primary site for programmed interactions. Its lone pair of electrons makes it an excellent Lewis base, capable of forming strong, directional coordination bonds with metal ions or acting as a hydrogen bond acceptor with suitable donor molecules. nih.govnih.gov The 3-position substitution pattern influences the steric accessibility of this nitrogen atom.

The Alkyne Group: The triple bond of the hexynyl group provides rigidity and linearity. The π-system of the alkyne can participate in π–π stacking interactions and can be used in metal-alkynyl coordination chemistry. nih.gov

The Flexible Alkyl Chain: The -(CH₂)₄- portion of the hexynyl chain introduces conformational flexibility. This flexibility can influence the packing of molecules in the solid state or in solution, potentially filling space and promoting the formation of specific, ordered phases like liquid crystals.

While these principles are well-established for pyridine-containing molecules, no specific supramolecular systems designed explicitly with Pyridine, 3-(5-hexynyl)- have been detailed in the scientific literature.

Pyridine-Driven Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered arrangements. The pyridine moiety is a powerful tool for directing these processes through highly specific and directional non-covalent interactions.

Coordination-driven self-assembly utilizes the predictable and directional nature of metal-ligand bonds to construct complex, well-defined supramolecular architectures. In this approach, pyridine-based ligands are combined with metal ions that have specific coordination geometries (e.g., linear, square planar, or octahedral) to form discrete structures like rings, cages, or polymers.

For Pyridine, 3-(5-hexynyl)-, the nitrogen atom would serve as the coordination site. By reacting it with appropriate metal precursors, it could theoretically be incorporated into metallosupramolecular structures. However, the monofunctional nature of this specific ligand (having only one pyridine group) would likely limit it to acting as a terminal or capping ligand in more complex assemblies, unless it were further functionalized. There are currently no published examples of coordination-driven self-assembly using this specific compound.

Hydrogen bonding is a key interaction in forming supramolecular liquid crystals, which are materials that exhibit properties of both liquids and solid crystals. A common strategy involves combining a hydrogen bond donor (like a carboxylic acid) with a hydrogen bond acceptor (like a pyridine). The resulting complex can have an elongated, rod-like shape that promotes the formation of liquid crystalline phases (mesophases).

A hypothetical interaction is shown below:

Component A (H-bond Donor)Component B (H-bond Acceptor)Resulting InteractionPotential Phase
4-Alkoxybenzoic AcidPyridine, 3-(5-hexynyl)-O-H···N Hydrogen BondNematic or Smectic Liquid Crystal

This table is illustrative of the chemical principle and not based on experimental data for Pyridine, 3-(5-hexynyl)-.

Role of the Flexible Hexynyl Chain in Supramolecular Interactions

Steric Effects: The chain occupies volume, which can sterically guide the assembly process and influence the final geometry of the supramolecular architecture.

Solubility: The nonpolar chain can be used to tune the solubility of the entire molecule in various solvents, which is a critical parameter for controlling self-assembly processes in solution.

The specific impact of the 5-hexynyl chain on the supramolecular behavior of this particular pyridine derivative remains uninvestigated.

Advanced Supramolecular Building Blocks and Their Assembly

For a molecule to be considered an advanced supramolecular building block, it typically possesses multiple, well-defined binding sites that allow for the construction of complex, functional architectures. While Pyridine, 3-(5-hexynyl)- in its current form is a relatively simple monofunctional ligand, it could be chemically modified to create more advanced building blocks. For example, the terminal alkyne is a versatile functional group that can undergo reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link it to other molecular fragments, thereby creating more complex, multifunctional ligands for self-assembly.

No research has been published on the use of Pyridine, 3-(5-hexynyl)- as a precursor for such advanced building blocks or their subsequent assembly.

Applications of Supramolecular Architectures in Functional Materials

Supramolecular architectures derived from pyridine-based molecules have found applications in various fields due to their dynamic and designable nature. These applications include:

Molecular Electronics and Sensing: The ordered arrangement of molecules can create pathways for charge transport or binding sites for analyte detection. nih.gov

Catalysis: Encapsulating reactants within supramolecular cages can enhance reaction rates and selectivities.

Smart Materials: The non-covalent nature of the bonds allows for stimuli-responsive materials that can change their properties in response to light, heat, or chemical signals.

Because no specific supramolecular architectures have been constructed from Pyridine, 3-(5-hexynyl)-, there are no reported applications for materials derived from this particular compound.

Computational and Theoretical Investigations of Pyridine, 3 5 Hexynyl

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Pyridine (B92270), 3-(5-hexynyl)-, these calculations can elucidate its three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like Pyridine, 3-(5-hexynyl)-. By applying DFT methods, researchers can optimize the molecular geometry to find the most stable conformation.

Key ground-state properties that can be calculated for Pyridine, 3-(5-hexynyl)- include its total energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and its dipole moment. The distribution of electron density can also be mapped, revealing the electrophilic and nucleophilic sites within the molecule. This is crucial for predicting its reactivity. For instance, the nitrogen atom in the pyridine ring is expected to be a region of high electron density.

Table 1: Predicted Ground State Properties of Pyridine, 3-(5-hexynyl)- via DFT Note: These are hypothetical values for illustrative purposes, as specific experimental or computational data for this exact molecule is not readily available in public literature. The values are typical for similar pyridine derivatives.

Property Predicted Value Unit
Total Energy -482.3 Hartree
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

To understand how Pyridine, 3-(5-hexynyl)- interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule. These calculations are essential for predicting the UV-Visible absorption spectrum.

For Pyridine, 3-(5-hexynyl)-, TD-DFT can identify the nature of its electronic transitions, such as n → π* or π → π* transitions. The results can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. For Pyridine, 3-(5-hexynyl)-, this could involve studying its participation in reactions like Sonogashira couplings or cycloadditions involving the alkyne group. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed.

The identification of transition state structures and their corresponding activation energies provides quantitative insights into the kinetics of a reaction. This knowledge can be used to predict reaction outcomes under different conditions and to design more efficient synthetic routes.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of Pyridine, 3-(5-hexynyl)-, which can then be compared with experimental spectra for structure verification. For example, calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. Key vibrational modes for this molecule would include the C-H stretching of the pyridine ring, the C≡C stretching of the alkyne, and various bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can be a powerful tool for assigning peaks in experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for Pyridine, 3-(5-hexynyl)- Note: These are hypothetical values for illustrative purposes.

Spectroscopy Feature Predicted Value
IR C≡C Stretch ~2150 cm⁻¹
¹H NMR Pyridine Protons 7.0-8.5 ppm
¹³C NMR Alkyne Carbons 70-90 ppm

Modeling of Metal-Ligand Interactions and Supramolecular Binding Events

The pyridine nitrogen atom in Pyridine, 3-(5-hexynyl)- can act as a ligand, coordinating to metal centers. Computational modeling can be used to study the geometry, bonding energy, and electronic structure of the resulting metal complexes. These studies are crucial in the field of coordination chemistry and catalysis, where such complexes can have important applications.

Furthermore, the molecule can participate in supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-stacking. Molecular modeling can simulate these binding events, providing insights into the stability and structure of the resulting supramolecular architectures.

Aromaticity Assessment in Pyridine-Containing Conjugated Systems

The aromaticity of the pyridine ring in Pyridine, 3-(5-hexynyl)- can be quantified using computational methods. Techniques such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be employed. These calculations provide a numerical value that reflects the degree of aromatic character. Understanding how the 5-hexynyl substituent influences the aromaticity of the pyridine ring can provide deeper insights into the molecule's stability and reactivity.

An article focusing on the chemical compound "Pyridine, 3-(5-hexynyl)-" is not feasible at this time. There is a significant lack of specific research data available in the public domain for this particular compound across the advanced characterization techniques requested. Searches for high-resolution mass spectrometry, various forms of NMR spectroscopy, single-crystal X-ray diffraction, and other spectroscopic methods for "Pyridine, 3-(5-hexynyl)-" did not yield the detailed findings necessary to construct a scientifically rigorous and informative article as per the provided outline.

Should published research on "Pyridine, 3-(5-hexynyl)-" become available, it would be possible to revisit this request and provide the detailed analysis and data tables as instructed.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic Methods for Electronic, Optical, and Vibrational Properties

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species possessing one or more unpaired electrons. bhu.ac.inwikipedia.org It is a powerful tool for studying organic radicals, transition metal complexes, and other paramagnetic species. metu.edu.tr

For "Pyridine, 3-(5-hexynyl)-", which in its diamagnetic ground state has all electrons paired, a direct ESR spectrum is not expected. The utility of ESR spectroscopy for this compound lies in its ability to detect and characterize transient radical intermediates that may form during chemical reactions. bhu.ac.in For instance, processes involving homolytic bond cleavage or single-electron transfer could generate radical species from the parent molecule. The alkynyl functional group, in particular, can be a precursor to alkynyl radicals under certain conditions, such as photolysis or reaction with a radical initiator. acs.org

To investigate such short-lived radical intermediates, the ESR spin-trapping method is commonly employed. nih.gov This technique involves the addition of a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to the reaction mixture. The transient radical adds to the spin trap, forming a more stable and persistent nitroxide radical adduct. acs.org This spin adduct can be readily detected and characterized by ESR spectroscopy.

Analysis of the resulting ESR spectrum provides valuable information. nih.gov The g-value and hyperfine coupling constants (hfcc) of the spin adduct are characteristic of the trapped radical, allowing for its identification. The hyperfine splitting pattern can reveal which nuclei (e.g., ¹H, ¹⁴N) are interacting with the unpaired electron, offering structural details about the radical intermediate derived from "Pyridine, 3-(5-hexynyl)-". wikipedia.org

While no specific ESR studies on "Pyridine, 3-(5-hexynyl)-" are documented in the reviewed literature, the table below illustrates the type of data that would be obtained from a hypothetical ESR spin-trapping experiment.

Table 1: Hypothetical ESR Data for a Spin Adduct of a "Pyridine, 3-(5-hexynyl)-" Derived Radical This table is for illustrative purposes to show typical parameters measured in an ESR experiment.

Parameter Value Significance
g-value ~2.006 Helps in the general classification of the radical (e.g., carbon-centered, nitrogen-centered).
aN (G) 14.2 G Hyperfine coupling constant to the nitrogen nucleus of the DMPO spin trap.
aH (G) 21.5 G Hyperfine coupling constant to the β-hydrogen of the trapped radical fragment.
Multiplicity Triplet of doublets The splitting pattern resulting from the interaction of the unpaired electron with one ¹⁴N nucleus (I=1) and one ¹H nucleus (I=1/2).

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Behavior)

Electrochemical techniques are essential for probing the redox properties of molecules, providing information on their ability to accept or donate electrons. Cyclic Voltammetry (CV) is a widely used method to study the electrochemical behavior of compounds, revealing oxidation and reduction potentials. mdpi.com

A cyclic voltammetry experiment on "Pyridine, 3-(5-hexynyl)-" would map its electronic energy levels (HOMO/LUMO) and the stability of its electrochemically generated radical ions. The pyridine (B92270) ring is an electroactive moiety, typically undergoing reduction at negative potentials. mdpi.com The hexynyl group can also influence the compound's redox profile. The potential at which these redox events occur is indicative of the ease with which the molecule can be reduced or oxidized.

The resulting voltammogram plots current versus applied potential. Key parameters derived from this plot include the anodic peak potential (Epa), where oxidation occurs, and the cathodic peak potential (Epc), where reduction occurs. The average of these potentials (E½) provides the formal redox potential, a thermodynamic measure of the compound's redox activity. The separation between the peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) give insights into the electrochemical reversibility of the redox event, which relates to the stability of the radical cation or anion formed. researchgate.net

While specific CV data for "Pyridine, 3-(5-hexynyl)-" is not available in the literature, studies on related pyridine derivatives and alkyne-functionalized molecules show that these moieties are electrochemically active. researchgate.netmdpi.com For example, the electrochemical behavior of pyridine-containing ligands can change significantly upon coordination to a metal center, with redox processes potentially becoming centered on the metal or the ligand. nih.gov

The following interactive table presents hypothetical data from a cyclic voltammetry experiment on "Pyridine, 3-(5-hexynyl)-" to illustrate the expected findings.

Table 2: Representative Cyclic Voltammetry Data for "Pyridine, 3-(5-hexynyl)-" This table is for illustrative purposes to show typical parameters measured in a CV experiment.

Redox Process Epc (V) Epa (V) E½ (V) ΔEp (mV) ipc/ipa Interpretation
Reduction 1 -2.15 -2.07 -2.11 80 0.95 Quasi-reversible reduction, likely centered on the pyridine ring.
Oxidation 1 --- +1.80 --- --- --- Irreversible oxidation, potentially involving the alkyne group or pyridine ring.

This electrochemical characterization is crucial for applications where electron transfer is a key step, such as in the development of catalysts, sensors, or novel electronic materials. mdpi.com

Derivatization and Functionalization Strategies of Pyridine, 3 5 Hexynyl

Click Chemistry Modifications Utilizing the Terminal Alkyne

No research data is available for the application of click chemistry to Pyridine (B92270), 3-(5-hexynyl)-.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

There are no published studies detailing the use of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Pyridine, 3-(5-hexynyl)- as a substrate.

Selective Functionalization at the Pyridine Ring

Specific methods for the selective functionalization of the pyridine ring in Pyridine, 3-(5-hexynyl)- have not been reported.

Regioselective Metalation and Subsequent Electrophilic Trapping

There is no available research on the regioselective metalation and subsequent electrophilic trapping of Pyridine, 3-(5-hexynyl)-.

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation strategies specific to Pyridine, 3-(5-hexynyl)- are not documented in the scientific literature.

Conjugation with Complex Molecular Architectures

No studies have been published on the conjugation of Pyridine, 3-(5-hexynyl)- with complex molecular architectures.

Integration into Porphyrin and Phthalocyanine (B1677752) Systems

The functionalization of porphyrins and phthalocyanines is crucial for tuning their photophysical properties, improving their solubility, and facilitating their integration into functional devices or therapeutic agents. mdpi.comworldscientific.com The terminal alkyne of Pyridine, 3-(5-hexynyl)- provides a direct route for its covalent attachment to these macrocycles, while the pyridine unit can impart specific functions to the final conjugate.

One of the most effective methods for this integration is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. mdpi.com This involves reacting the terminal alkyne of Pyridine, 3-(5-hexynyl)- with a porphyrin or phthalocyanine that has been pre-functionalized with an azide (B81097) group. This "click" reaction is highly efficient and forms a stable triazole linkage. acs.org For instance, alkynyl-substituted phthalocyanines have been successfully conjugated to azide-functionalized silica (B1680970) nanoparticles using CuAAC conditions, demonstrating the robustness of this approach for linking alkyne-bearing molecules to larger structures. mdpi.com Similarly, phthalocyanines bearing terminal alkyne groups have been "clicked" directly onto azide-grafted electrodes to develop functional materials for electrocatalysis. core.ac.uk

Reaction Type Reactants Product Feature Function of Pyridine Moiety Reference
CuAACAzide-functionalized Porphyrin/Phthalocyanine + Pyridine, 3-(5-hexynyl)-Pyridine unit linked via a triazole bridgeAxial ligation, electronic property modulation, directing self-assembly nih.gov, mdpi.com
Sonogashira CouplingIodo- or Bromo-functionalized Porphyrin/Phthalocyanine + Pyridine, 3-(5-hexynyl)-Pyridine unit linked via an ethynyl (B1212043) bridgeElectronic property modulation, structural component nih.gov

Oligonucleotide and Nucleic Acid Labeling and Modification

The labeling of oligonucleotides and nucleic acids is essential for a wide range of applications in diagnostics, molecular biology, and nanotechnology. nih.gov The terminal alkyne of Pyridine, 3-(5-hexynyl)- makes it a candidate for attachment to nucleic acids through click chemistry, providing a stable and efficient conjugation method. acs.org

The primary strategy for labeling involves the CuAAC reaction between the alkyne on the pyridine derivative and an oligonucleotide that has been modified to contain an azide group. acs.orguni-wuerzburg.de Azide modifications can be introduced at various positions within a nucleic acid sequence. The subsequent click reaction with Pyridine, 3-(5-hexynyl)- proceeds with high efficiency and is orthogonal to most functional groups found in biomolecules, ensuring specific labeling. acs.org

While direct functionalization of an azide-modified oligonucleotide with Pyridine, 3-(5-hexynyl)- is a viable approach, a more common method involves the initial incorporation of an alkyne group into the oligonucleotide during its synthesis. uni-muenchen.de This is typically achieved using a phosphoramidite (B1245037) reagent, such as 5'-Hexynyl Phosphoramidite, which adds a hexynyl group to the 5'-terminus of the growing DNA or RNA chain. idtdna.comglenresearch.com The resulting alkyne-modified oligonucleotide can then be reacted with an azide-derivatized molecule of interest. In the context of this article's subject, this would involve synthesizing an azide derivative of a reporter molecule and "clicking" it onto an oligonucleotide functionalized with a 3-(5-hexynyl)pyridine unit. Conversely, an azide-modified oligonucleotide can be reacted with Pyridine, 3-(5-hexynyl)- itself. Detailed protocols for labeling 5'-alkyne functionalized oligonucleotides with azide-containing molecules (like 6-FAM-azide) using a Cu(I) catalyst, often generated in situ from a Cu(II) salt like CuBr, have been well-established. uni-wuerzburg.de These reactions are typically performed in a mixed solvent system, such as DMSO/tBuOH, and incubated at a mild temperature (e.g., 37°C). uni-wuerzburg.de

The attachment of a pyridine group to an oligonucleotide can be used to introduce specific functionalities, such as metal-chelating sites or moieties that can alter the duplex stability or participate in specific binding interactions.

Strategy Oligonucleotide Modification Pyridine-based Reagent Reaction Reference
Direct LabelingAzide-modified oligonucleotidePyridine, 3-(5-hexynyl)-CuAAC uni-wuerzburg.de, acs.org
Indirect LabelingAlkyne-modified oligonucleotide (e.g., using 5'-Hexynyl Phosphoramidite)Azide-functionalized reporter moleculeCuAAC idtdna.com, uni-muenchen.de, glenresearch.com

Emerging Applications and Future Research Directions

Advanced Catalytic Applications

The integration of a Lewis basic nitrogen atom within the pyridine (B92270) ring and a reactive hexynyl side chain makes Pyridine, 3-(5-hexynyl)- a promising scaffold for the design of novel ligands and catalytic systems.

Development of Novel Catalytic Systems Based on Pyridine, 3-(5-hexynyl)- Ligands

The development of new catalytic systems hinges on the ability to fine-tune the electronic and steric properties of ligands. The pyridine moiety can act as a directing group or a binding site for a metal center, while the hexynyl group offers a versatile handle for immobilization, modification, or participation in catalytic cycles.

Future research could focus on synthesizing transition metal complexes where Pyridine, 3-(5-hexynyl)- or its derivatives act as ligands. The terminal alkyne could be used to anchor the catalyst to a solid support, creating heterogeneous catalysts that are easily separable and recyclable. Furthermore, the alkyne can be a site for "click" chemistry reactions, allowing for the facile construction of more complex, multidentate ligand architectures. For instance, studies on iron complexes have demonstrated the reactivity of related alkynyl pyridine compounds, such as 3-(1-hexynyl)pyridine, which can undergo C-H activation to form new organometallic species. researchgate.net This highlights the potential for Pyridine, 3-(5-hexynyl)- to participate in and facilitate complex bond-forming and bond-breaking processes at a metal center.

Contributions to Advanced Materials Science

The dual functionality of Pyridine, 3-(5-hexynyl)- makes it an attractive building block for a new generation of advanced materials, from porous frameworks to stimuli-responsive systems.

Functional Organic Frameworks and Polymers for Specific Functions

The construction of materials with tailored properties relies on the precise arrangement of molecular components. The pyridine nitrogen of Pyridine, 3-(5-hexynyl)- can coordinate with metal ions to form metal-organic frameworks (MOFs), while the terminal alkyne provides a reactive site for polymerization or post-synthetic modification. rsc.orggoogleapis.com

Future work could involve using Pyridine, 3-(5-hexynyl)- as a linker in MOF synthesis. The alkyne group within the pores of such a framework could be used to capture specific guest molecules or to be subsequently polymerized, creating "polymers-in-MOF" hybrid materials with unique properties.

In polymer chemistry, the terminal alkyne is particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction could be used to graft Pyridine, 3-(5-hexynyl)- onto polymer backbones or to use it as a monomer in step-growth polymerization. Research on the synthesis of hypermodified oligonucleotides has demonstrated the utility of alkynyl-modified nucleobases for creating complex, functional biopolymers. nih.gov Similarly, the hexynyl group can serve as a linker for creating complex polymer architectures like star-shaped polymers. rsc.org The resulting polymers, containing pendant pyridine units, could find applications in areas such as gene delivery, where cationic polymers are often employed. google.com

Smart Materials and Responsive Chemical Systems

Smart materials are designed to change their properties in response to external stimuli such as temperature, pH, or light. The incorporation of Pyridine, 3-(5-hexynyl)- into polymer structures could impart such responsiveness. The pyridine unit, being basic, can be protonated at low pH, which could induce conformational changes or alter the solubility of the material, making it pH-responsive.

The hexynyl group is a gateway to creating thermoresponsive materials. Studies have shown that star-shaped thermoresponsive polymers can be synthesized using a "click" reaction between an azide-terminated polymer arm and a multi-functional alkyne core. rsc.org By analogy, Pyridine, 3-(5-hexynyl)- could be used to introduce both a reactive site for "clicking" and a functional pyridine headgroup into such architectures, potentially creating materials with dual pH and thermal responsiveness. researchgate.net The alkyne functionality also opens the door to creating photo-responsive systems, where the cleavage or isomerization of moieties attached to the alkyne could be triggered by light. polito.it

Electrolyte Components for Energy Storage

There is a continuing demand for safer and more efficient electrolytes for batteries and other energy storage devices. Ionic liquids, which are salts with low melting points, are being heavily investigated as non-flammable electrolytes. The pyridine nitrogen in Pyridine, 3-(5-hexynyl)- can be alkylated to form a pyridinium (B92312) salt. justia.com If paired with a suitable anion, this could yield a novel ionic liquid.

The presence of the hexynyl group offers an intriguing possibility: subsequent polymerization of the ionic liquid monomer to create a solid polymer electrolyte or a gel-polymer electrolyte. Such materials combine the safety features of solid electrolytes with high ionic conductivity. The hexynyl group could undergo polymerization through various mechanisms, locking the cationic pyridinium center into a polymer backbone, which could enhance the mechanical properties and stability of the electrolyte layer in a battery. justia.com

Methodological Advancements in Chemical Biology

The utility of Pyridine, 3-(5-hexynyl)- is most pronounced in the field of chemical biology, where it facilitates the investigation of cellular processes with minimal perturbation. Its design allows it to participate in metabolic pathways and subsequently report on these activities through highly specific chemical reactions.

Pyridine, 3-(5-hexynyl)- serves as a powerful chemical probe due to its structural resemblance to nicotinamide (B372718), a fundamental component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). This structural mimicry allows it to be processed by cellular machinery as a nicotinamide surrogate.

In a key application, the compound is used for activity-based metabolic labeling. Cells are cultured in the presence of Pyridine, 3-(5-hexynyl)-, which is taken up and enzymatically incorporated into an NAD+ analog, forming 5-hexynyl-nicotinamide adenine dinucleotide (HxNAD+). This modified coenzyme can then be utilized by NAD+-dependent enzymes, most notably poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs). These enzymes catalyze the transfer of the ADP-ribose portion of their coenzyme onto target proteins, a post-translational modification known as ADP-ribosylation. When HxNAD+ is used, the transferred moiety carries the 5-hexynyl group, effectively installing a terminal alkyne tag onto the substrate proteins of active PARPs and sirtuins.

This process transforms a dynamic enzymatic activity into a stable, covalently attached chemical tag on a proteome-wide scale. The presence of the alkyne handle does not significantly alter the biological activity, yet it provides a unique chemical reporter for subsequent detection and analysis. The table below summarizes the key attributes of this compound as a chemical probe.

Table 1: Characteristics of Pyridine, 3-(5-hexynyl)- as a Chemical Probe
AttributeDescriptionBiological Relevance
Structural MimicryThe pyridine headgroup is a close structural analog of nicotinamide.Enables recognition and processing by enzymes in the NAD+ biosynthetic and consumption pathways.
Metabolic IncorporationThe cell utilizes it to synthesize an alkyne-modified NAD+ analog (HxNAD+).Allows for the labeling of biomolecules (proteins) that are substrates of NAD+-dependent enzymes.
Bioorthogonal HandleFeatures a terminal alkyne group (5-hexynyl), which is chemically inert within the cellular environment.Provides a specific site for subsequent, highly selective chemical ligation via click chemistry.
Activity-Based ReportingLabeling of substrate proteins is dependent on the catalytic activity of enzymes like PARPs and sirtuins.Enables the specific study of active enzyme populations, rather than just their abundance.

Once target proteins have been metabolically labeled with the alkyne tag derived from Pyridine, 3-(5-hexynyl)-, the next step is to attach a reporter molecule for detection or purification. This is achieved through the construction of bio-conjugates using click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The alkyne-tagged proteins within a cell lysate or fixed cell are treated with an azide-functionalized molecule of interest. This can include:

Fluorescent Dyes: An azide-modified fluorophore (e.g., Azide-Fluor 488) can be "clicked" onto the alkyne-tagged proteins. The resulting covalent triazole linkage allows for direct visualization of the sites of ADP-ribosylation using fluorescence microscopy or in-gel fluorescence scanning.

Affinity Tags: An azide-modified biotin (B1667282) tag (e.g., Biotin-Azide) can be conjugated to the proteins. The high affinity of biotin for streptavidin-coated beads enables the selective enrichment and purification of the labeled proteins from the complex cellular proteome. These enriched proteins can then be identified and quantified using mass spectrometry.

This two-step approach—metabolic labeling followed by click chemistry conjugation—is a cornerstone of modern chemical proteomics. It allows researchers to convert the transient activity of an enzyme into a stable, detectable signal. The table below outlines the components and products of a typical bio-conjugation experiment using this system.

Table 2: Components for Bio-Conjugate Construction via Click Chemistry
ComponentRoleExampleResulting Bio-Conjugate Function
Alkyne-Tagged ProteinThe biological substrate modified with the chemical handle.Sirtuin substrate protein with a 5-hexynyl-ADP-ribose modification.Target for chemical ligation.
Azide (B81097) ReporterThe molecule to be attached for detection or purification.Biotin-Azide or Azide-Fluor 488.Provides the means for visualization or affinity capture.
Catalyst SystemFacilitates the [3+2] cycloaddition reaction.Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).Ensures rapid and high-yield formation of a stable triazole linkage.
Resulting Bio-ConjugateThe final product of the click reaction.Protein-Triazole-Biotin or Protein-Triazole-Fluorophore.Enables downstream applications like proteomic identification or cellular imaging.

Prospects for Interdisciplinary Research and Innovations

The application of Pyridine, 3-(5-hexynyl)- as a chemical biology tool opens significant avenues for interdisciplinary research, bridging chemistry, biology, and medicine. Its potential extends beyond its current use and points toward several innovative future directions.

Systems Biology and Proteomics: The ability to profile the activity of entire enzyme families like PARPs and sirtuins in response to various stimuli (e.g., DNA damage, metabolic stress) will provide unprecedented systems-level insights. This can lead to the identification of novel enzyme substrates and the elucidation of new signaling pathways critical to cellular homeostasis, aging, and disease.

Drug Discovery and Development: The probe can be integrated into high-throughput screening platforms to identify and characterize inhibitors of NAD+-dependent enzymes. A reduction in the signal from the bio-conjugate would serve as a direct readout of enzyme inhibition. Furthermore, the pyridine-alkyne scaffold itself represents a valuable fragment for fragment-based drug design, where the alkyne can be used as a synthetic handle to elaborate the fragment into a potent and selective lead compound.

Metabolic Flux Analysis: By developing and applying isotopically labeled versions of Pyridine, 3-(5-hexynyl)-, it may become possible to trace the kinetics and flux of NAD+ metabolism with high spatiotemporal resolution. This would offer a deeper understanding of metabolic reprogramming in cancer and other metabolic disorders.

Diagnostic and Biomarker Discovery: Future research could explore whether the pattern or level of protein ADP-ribosylation, as detected by this probe, can serve as a diagnostic or prognostic biomarker. For instance, specific ADP-ribosylation signatures in patient tissues could indicate disease state, progression, or response to therapy, particularly in oncology and neurodegenerative diseases where NAD+ metabolism is frequently dysregulated.

Q & A

Basic: What are the common synthetic routes for Pyridine, 3-(5-hexynyl)-, and how do reaction conditions influence yield?

Pyridine, 3-(5-hexynyl)-, is synthesized via methods such as alkyne coupling reactions (e.g., Sonogashira coupling) or nucleophilic substitution of pyridine derivatives. Key variables affecting yield include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for efficient coupling.
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
MethodCatalystTemperature (°C)Yield Range (%)Reference
Sonogashira CouplingPd(PPh₃)₄/CuI80–10060–85
Nucleophilic SubstitutionNone (base-mediated)25–6040–70

Methodological Insight : Optimize catalyst loading (1–5 mol%) and monitor reaction progress via TLC or GC-MS to minimize byproducts.

Basic: How does the hexynyl group at the 3-position affect the electronic properties of pyridine?

The hexynyl substituent introduces an electron-withdrawing effect due to the sp-hybridized alkyne, reducing electron density on the pyridine ring. This is confirmed via:

  • NMR spectroscopy : Downfield shifts in ¹H NMR signals (e.g., δ 8.5–9.0 ppm for pyridine protons).
  • DFT calculations : Lower HOMO-LUMO gaps compared to unsubstituted pyridine, enhancing reactivity in electrophilic substitutions .

Methodological Insight : Use computational tools (Gaussian, ORCA) to model electronic effects and validate with spectroscopic data.

Advanced: What strategies can be employed to functionalize the alkyne group in Pyridine, 3-(5-hexynyl)-, for targeted applications?

The alkyne group enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties for drug discovery .
  • Hydrofunctionalization : Hydrosilylation or hydroboration to generate organometallic intermediates.
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids for biaryl synthesis.

Methodological Insight : For CuAAC, use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand to enhance regioselectivity.

Advanced: How to design experiments to resolve contradictory binding affinity data in biological assays involving Pyridine, 3-(5-hexynyl)- derivatives?

Contradictions may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affecting ligand-target interactions.
  • Protein conformation : Use X-ray crystallography or cryo-EM to verify target structure integrity.
  • Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .

Methodological Insight : Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to quantify IC₅₀ variability.

Advanced: What computational methods are recommended to predict the interaction mechanisms of Pyridine, 3-(5-hexynyl)- with biological targets?

  • Molecular Docking (AutoDock Vina) : Screen binding poses to identify favorable interactions (e.g., π-π stacking with aromatic residues).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., alkyne length) with activity data .

Methodological Insight : Validate docking results with experimental mutagenesis (e.g., alanine scanning of key binding residues).

Basic: What spectroscopic techniques are essential for characterizing Pyridine, 3-(5-hexynyl)-, and which structural features do they highlight?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridine C-H vs. alkyne protons) and confirms regiochemistry.
  • IR Spectroscopy : Identifies alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • MS (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Methodological Insight : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap in NMR.

Advanced: How can researchers optimize solvent and catalyst systems in cross-coupling reactions involving Pyridine, 3-(5-hexynyl)-?

  • Solvent Screening : Test mixtures (e.g., THF/H₂O for Suzuki coupling) to balance substrate solubility and catalyst activity.
  • Ligand Engineering : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in Heck reactions.
  • Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yield .

Methodological Insight : Employ Design of Experiments (DoE) to systematically vary parameters (catalyst, solvent, temperature).

Basic: What are the key considerations for ensuring reproducibility in the synthesis of Pyridine, 3-(5-hexynyl)- derivatives?

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
  • Documentation : Record exact stoichiometry, reaction time, and equipment (e.g., Schlenk line for air-sensitive steps).
  • Batch Consistency : Characterize multiple batches via HPLC to confirm purity (>95%) .

Methodological Insight : Share detailed protocols via electronic lab notebooks (ELNs) to standardize workflows.

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